molecular formula SeO2<br>O2Se B045331 Selenium dioxide CAS No. 7446-08-4

Selenium dioxide

Cat. No. B045331
Key on ui cas rn: 7446-08-4
M. Wt: 110.97 g/mol
InChI Key: JPJALAQPGMAKDF-UHFFFAOYSA-N
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Patent
US05726314

Procedure details

3-Hydroxy-6-methyl-2-pyridine methanol (20.0 g, 0.14 mol) and selenium dioxide(8.0 g, 72 mmol) were dissolved in 140 mL of 1,4-dioxane and 280 mL of absolute ethanol. The resulting mixture was heated at 80°-85° C. for 12 h. The selenium precipitate was removed by filtration and the filtrate was concentrated to dryness in vacuo. The dark red residue was sublimed at 90° C. and 14 mmHg for 6 h to obtain 11.0 g (56%) of pure product, m.p. 101°-102° C.; 1H NMR (CDCl3) δ: 10.50 (br s, 1H), 10.03 (s, 1H), 7.27 (s, 2H); 2.53 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH2:9][OH:10])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[Se](=O)=O>O1CCOCC1.C(O)C>[OH:1][C:2]1[C:3]([CH:9]=[O:10])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC=1C(=NC(=CC1)C)CO
Name
Quantity
8 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at 80°-85° C. for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The selenium precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
was sublimed at 90° C.

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=NC(=CC1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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